molecular formula C15H15N3O B2440154 2-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]-6-methylphenol CAS No. 132980-50-8

2-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]-6-methylphenol

Cat. No.: B2440154
CAS No.: 132980-50-8
M. Wt: 253.305
InChI Key: YYYBGGGFJNZMAQ-UHFFFAOYSA-N
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Description

2-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]-6-methylphenol is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as corrosion inhibitors . This compound, in particular, has shown potential in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 2-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]-6-methylphenol typically involves the reaction of benzotriazole with appropriate phenolic compounds under controlled conditions. One common method includes the use of 1H-benzotriazole and 6-methylphenol in the presence of a suitable catalyst and solvent . The reaction conditions often require specific temperatures and pH levels to ensure the desired product is obtained with high purity and yield.

Industrial production methods may involve large-scale batch processes where the reactants are combined in reactors, and the product is purified through crystallization or chromatography techniques . The scalability of the synthesis process is crucial for its application in various industries.

Comparison with Similar Compounds

2-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]-6-methylphenol can be compared with other benzotriazole derivatives such as:

These compounds share similar structural features but differ in their specific substituents and functional groups, which can influence their chemical reactivity and applications. The unique combination of the benzotriazole moiety with the phenolic group in this compound provides distinct properties that make it valuable in various research and industrial applications .

Properties

IUPAC Name

2-[1-(benzotriazol-1-yl)ethyl]-6-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c1-10-6-5-7-12(15(10)19)11(2)18-14-9-4-3-8-13(14)16-17-18/h3-9,11,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYYBGGGFJNZMAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)N2C3=CC=CC=C3N=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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